3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
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Overview
Description
3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a chlorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyrazole with a suitable amine under acidic conditions to form the desired pyrazolo[1,5-a]pyrazine ring system. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms within the ring system.
Cyclization Reactions: Further cyclization reactions can modify the core structure, leading to the formation of more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions often involve the use of solvents like DMSO, acetonitrile, and methanol, with temperature control to optimize reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound. Cyclization reactions can lead to the formation of fused ring systems with enhanced stability and unique properties.
Scientific Research Applications
3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors and antimicrobial agents.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological studies to explore its interactions with various biomolecules and its potential as a bioactive agent.
Industrial Applications: It is employed in the synthesis of other complex heterocyclic compounds used in various industrial processes
Mechanism of Action
The mechanism of action of 3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom at the 3-position plays a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors and other cellular proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyrazine ring.
Pyrrolo[1,2-a]pyrazine: Contains a pyrrole ring fused to a pyrazine ring, exhibiting different biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a pyrazolo core, but with different substitution patterns and properties.
Uniqueness
3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is unique due to the presence of the chlorine atom at the 3-position, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H8ClN3 |
---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H8ClN3/c7-5-3-9-10-2-1-8-4-6(5)10/h3,8H,1-2,4H2 |
InChI Key |
FJBLXYCQMFGZSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C=N2)Cl)CN1 |
Origin of Product |
United States |
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